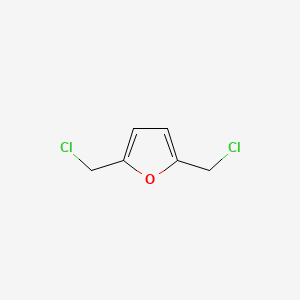

Furan, 2,5-bis(chloromethyl)-

Description

Global Significance of Bio-Based Furanic Derivatives

The global economy's increasing focus on sustainability and the reduction of reliance on finite fossil fuels has propelled the development of bio-based chemicals. coherentmarketinsights.com Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is an abundant and renewable resource for producing valuable chemical compounds. frontiersin.orgmdpi.com Furan (B31954) derivatives, a class of heterocyclic organic compounds, are among the most promising platform chemicals derived from the sugars present in this biomass. mdpi.commdpi.com

The U.S. Department of Energy has identified several furan-based compounds as key platform chemicals due to their versatility as building blocks for a wide range of value-added products. mdpi.comnih.gov These derivatives are central to the concept of an integrated biorefinery, where biomass is converted into biofuels, chemicals, and materials, paralleling the role of a traditional petroleum refinery. nih.govieabioenergy.com

Furanic derivatives have diverse and economically significant applications:

Biofuels: Compounds like 2,5-dimethylfuran (B142691) (DMF), derived from 5-hydroxymethylfurfural (B1680220) (HMF), are considered promising liquid transportation fuels due to their high energy density. mdpi.comdtu.dktandfonline.com

Polymers: Furan-2,5-dicarboxylic acid (FDCA) is a critical monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with superior barrier properties to its petroleum-based counterpart, polyethylene terephthalate (B1205515) (PET). mdpi.com This has driven significant research into furan-based polymers for applications in packaging, automotive parts, and more. boku.ac.atfurious-project.eugminsights.com

Specialty Chemicals: The reactivity of the furan ring and its functional groups allows for the synthesis of a wide array of specialty chemicals, including solvents, resins, adhesives, and pharmaceuticals. azcuba.curesearchgate.netresearchgate.netcsic.es

The transition towards these bio-based alternatives is supported by government initiatives and growing consumer demand for sustainable products, aiming to create a circular economy and reduce the environmental impact of the chemical industry. coherentmarketinsights.comieabioenergy.com

Structural Context within the Furanic Platform Chemicals Landscape

Furan, 2,5-bis(chloromethyl)- (BCMF) is not typically produced directly from raw biomass but is a second-generation derivative of primary furanic platform chemicals. The principal pathway originates from the dehydration of C6 sugars (hexoses) found in cellulose and C5 sugars (pentoses) in hemicellulose. mdpi.combohrium.com

The key parent platform chemicals include:

5-(Hydroxymethyl)furfural (HMF): Derived from the dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose. HMF is a highly versatile intermediate containing a furan ring, an aldehyde group, and a hydroxymethyl group, making it a precursor to a multitude of other chemicals, including FDCA and DMF. mdpi.commdpi.com

Furfural (B47365): Produced from the dehydration of pentose (B10789219) sugars like xylose. Furfural is one of the most established bio-based chemicals and is used to produce furfuryl alcohol, resins, and other derivatives. tandfonline.comwikipedia.org

5-(Chloromethyl)furfural (CMF): A chlorinated analogue of HMF, CMF has gained significant attention as it can often be produced in higher yields and under milder conditions directly from biomass compared to HMF. mdpi.comacs.org Its stability and hydrophobicity also simplify its isolation from the reaction medium. acs.org

BCMF is synthesized from these primary platforms. A common laboratory synthesis involves the chlorination of 2,5-bis(hydroxymethyl)furan (BHMF), which is itself produced by the reduction of HMF. prepchem.com Alternatively, BCMF can be seen as a derivative of CMF, highlighting its position within the family of reactive furanic intermediates. The two chloromethyl groups at the 2 and 5 positions of the furan ring make BCMF a highly reactive bifunctional monomer, ideal for polymerization reactions and as a cross-linking agent.

| Compound Name | Abbreviation | Parent Sugar Type | Key Applications |

| Furfural | FF | Pentose (C5) | Resins, Solvents, Furfuryl Alcohol |

| 5-(Hydroxymethyl)furfural | HMF | Hexose (C6) | Biofuels (DMF), Polymers (FDCA for PEF) |

| 5-(Chloromethyl)furfural | CMF | Hexose (C6) | Precursor to FDCA, levulinic acid, other specialty chemicals |

| Furan-2,5-dicarboxylic acid | FDCA | Hexose (C6) | Monomer for PEF polymer |

| 2,5-Bis(hydroxymethyl)furan | BHMF | Hexose (C6) | Monomer for polymers, precursor to BCMF |

| Furan, 2,5-bis(chloromethyl)- | BCMF | Hexose (C6) | Bifunctional monomer, cross-linking agent, chemical intermediate |

Research Trajectories and Academic Relevance of Bis(chloromethyl)furan Compounds

The academic and industrial relevance of Furan, 2,5-bis(chloromethyl)- is primarily linked to its high reactivity, which makes it a valuable building block in organic synthesis and polymer chemistry. The two chloromethyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions.

Key research trajectories include:

Polymer Synthesis: As a bifunctional monomer, BCMF can react with various co-monomers (e.g., diamines, diols, dithiols) to produce a wide range of novel polymers. These polymers can possess unique thermal, mechanical, and chemical resistance properties derived from the rigid furan core. Research focuses on creating new bio-based thermosets and thermoplastics. researchgate.netacs.org

Chemical Intermediate: BCMF serves as a precursor for other difunctional furan derivatives. For example, the chlorine atoms can be substituted to introduce other functional groups, such as amines (to form 2,5-bis(aminomethyl)furan (B21128), a monomer for polyamides) researchgate.net, ethers, or esters. This versatility allows for the synthesis of complex molecules from a renewable starting point. acs.org

Cross-linking Agent: In polymerization, BCMF can be used as a cross-linking agent to create networked polymer structures. This is crucial for producing thermosetting resins with high stability and rigidity, similar to those based on furfuryl alcohol. azcuba.cu

Historical Development of Research on Chloromethylated Furans

The study of furan chemistry has a rich history dating back to the late 18th century.

1780: The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. researchgate.netijabbr.com

1831: Johann Wolfgang Döbereiner reported the synthesis of furfural, another key furan derivative. wikipedia.orgwikipedia.orgresearchgate.net Its structure was later characterized by John Stenhouse. wikipedia.org

1870: Heinrich Limpricht is credited with the first preparation of furan itself. wikipedia.org

Mid-20th Century: With the advancement of heterocyclic chemistry, research into functionalized furans intensified. smolecule.com The synthesis and reactions of chloromethylated furans became a subject of study due to their utility as reactive intermediates. acs.org

A notable early preparation of Furan, 2,5-bis(chloromethyl)- was reported in 1961 by K. Yu. Noritskii, V. P. Volkoo, and Yu. K. Yuiey. prepchem.com Their method involved the reaction of furan-2,5-dimethanol with thionyl chloride in chloroform (B151607), yielding the target compound. prepchem.com This and similar early works laid the foundation for utilizing BCMF and other chloromethylated furans as building blocks in synthetic organic chemistry, a role that has gained renewed importance in the modern era of sustainable, bio-based chemical production.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(chloromethyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUHBYFLABISAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486972 | |

| Record name | Furan, 2,5-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-02-4 | |

| Record name | Furan, 2,5-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Furan, 2,5 Bis Chloromethyl

Established Synthetic Routes from Furanic Precursors

Established methods for synthesizing BCMF predominantly rely on the chemical transformation of readily available furan-based starting materials. These routes include the chlorination of diols, derivatization from aldehydes, and direct functionalization of the furan (B31954) core.

Derivatization from 5-(Chloromethyl)furfural (CMF) Pathways

5-(Chloromethyl)furfural (CMF) serves as a versatile and increasingly important platform molecule for the synthesis of various furan derivatives, including BCMF. acs.orgjenergychem.commdpi.com CMF can be produced in high yields directly from raw biomass. sciengine.com The conversion of CMF to BCMF typically involves a two-step process. First, CMF is hydrolyzed to form 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Subsequently, the HMF is reduced to BHMF, which can then be chlorinated as described in the previous section. sciengine.comresearchgate.net Alternatively, direct oxidation of CMF can yield 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), which can be further functionalized. escholarship.org

| Starting Material | Intermediate | Product | Key Transformation |

| 5-(Chloromethyl)furfural (CMF) | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Hydrolysis and Reduction |

| 5-(Chloromethyl)furfural (CMF) | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | Furan, 2,5-bis(chloromethyl)- | Oxidation and further reaction |

Direct Functionalization Strategies of Furan Ring Systems

Direct functionalization of the furan ring represents another strategic approach to synthesizing substituted furans. While the direct synthesis of BCMF through this method is less commonly detailed, the principles of electrophilic substitution on the furan ring are well-established. smolecule.com Chlorination of furan itself or its derivatives can lead to a mixture of chlorinated products, and achieving high selectivity for the 2,5-disubstituted product can be challenging. For instance, the chlorination of 3-methylfuran (B129892) is a known method for producing chlorinated furanones. smolecule.com The development of highly selective direct functionalization methods remains an active area of research.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical transformations. Both heterogeneous and homogeneous catalysts are employed in the synthesis and functionalization of furan derivatives, which are relevant to the production of BCMF.

Heterogeneous Catalysis for Selective Chlorination

Heterogeneous catalysts are widely used in the conversion of biomass-derived carbohydrates into furan compounds. researchgate.net These solid catalysts, which exist in a different phase from the reactants, offer advantages such as easy separation and reusability. In the context of furan chemistry, heterogeneous acid catalysts, including zeolites and sulfated or phosphated mesoporous oxides, are instrumental in the dehydration of sugars to form furfural (B47365) and HMF. researchgate.net While direct selective chlorination of the furan ring to BCMF using heterogeneous catalysts is not extensively documented, these catalysts are crucial for producing the necessary furanic precursors. For example, palladium-based heterogeneous catalysts are effective in the hydrogenation of furanone derivatives. smolecule.com

Homogeneous Catalysis in Furan Functionalization

Homogeneous catalysts, which are in the same phase as the reactants, are also significant in the functionalization of furan rings. mdpi.combeilstein-journals.org These catalysts often operate at lower temperatures compared to their heterogeneous counterparts, which can be advantageous in minimizing side reactions. mdpi.com Transition-metal complexes are well-established as homogeneous catalysts for various transformations of biomass-derived intermediates. mdpi.com For instance, homogeneous ruthenium catalysts have been used for the C3-alkylation of furfural derivatives. beilstein-journals.org Although direct applications to the synthesis of BCMF are not explicitly detailed, the principles of homogeneous catalysis are fundamental to the broader field of furan chemistry and offer potential pathways for developing new synthetic routes.

Process Optimization and Green Chemistry Principles in Synthesis

The production of Furan, 2,5-bis(chloromethyl)- and its immediate precursor, 5-chloromethylfurfural (B124360) (CMF), is a focal point for process optimization, with a strong emphasis on incorporating green chemistry principles to enhance sustainability.

Solvent Selection and Reaction Media Engineering

Solvent choice is critical in the synthesis of furanic chlorides, primarily to maximize yield and minimize side reactions. Biphasic reaction systems are a well-established method for producing CMF, the direct precursor to Furan, 2,5-bis(chloromethyl)-. acs.org In this approach, the furan compound is continuously extracted from the aqueous acidic phase into an immiscible organic solvent, which protects it from degradation and the formation of by-products like levulinic acid and humins. acs.orgrsc.org

Various organic solvents have been investigated for this in-situ extraction. While halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) have been used, efforts have been made to replace them with greener alternatives such as toluene, anisole, and methyl isobutyl ketone (MIBK). mdpi.com Studies have shown that chlorobenzene (B131634) and fluorobenzene (B45895) can give high CMF yields. acs.org The selection of the organic solvent impacts not only the extraction efficiency but also the potential for side reactions, as highly polar solvents might co-extract other compounds that could react with the desired product. acs.org In downstream processing, such as the oxidation of CMF to 2,5-diformylfuran (DFF), acetonitrile (B52724) has been identified as a superior solvent to dimethyl sulfoxide (B87167) (DMSO) for suppressing the formation of HMF as a by-product. nih.gov

| Precursor/Product | Reaction Type | Solvent System | Key Findings | Reference(s) |

| 5-Chloromethylfurfural (CMF) | Dehydration/Chlorination | Biphasic (Aq. HCl / Organic) | Biphasic systems enhance yield by in-situ extraction, preventing product degradation. | mdpi.com, acs.org |

| CMF | Dehydration/Chlorination | Toluene, Anisole, MIBK | Investigated as greener alternatives to halogenated solvents. | mdpi.com |

| CMF | Dehydration/Chlorination | Chlorobenzene, Fluorobenzene | Demonstrated high yields for CMF production from glucose. | acs.org |

| 2,5-Diformylfuran (DFF) from CMF | Oxidation | Acetonitrile | Identified as a promising solvent to suppress HMF by-product formation. | nih.gov |

| 2,5-Diformylfuran (DFF) from CMF | Oxidation | DMSO | Acts as both solvent and oxidant (Kornblum oxidation). | rsc.org |

Atom Economy and Waste Minimization Strategies

Green chemistry metrics such as atom economy (AE), E-factor (environmental factor), and process mass intensity (PMI) are increasingly used to evaluate the sustainability of synthetic routes to furan derivatives. rsc.orgrsc.org The theoretical atom economy for converting a hexose (B10828440) sugar to HMF is high, but the practical yields and significant generation of waste (reflected in high E-factors and PMI values) highlight the challenges. rsc.orgresearchgate.net

The synthesis of CMF is often considered advantageous over HMF because its higher stability and hydrophobicity facilitate easier isolation, which can lead to less waste during purification. acs.org Strategies to minimize waste include:

Solvent-Free Reactions : The conversion of furan aldehydes to acyl chlorides using reagents like tert-butyl hypochlorite (B82951) can be performed without a solvent, which is a significant step towards waste reduction. rsc.org

Catalyst Selection : Utilizing heterogeneous catalysts that can be easily recovered and reused is a key strategy for waste minimization.

| Green Metric | Definition | Relevance to Furan Synthesis | Reference(s) |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A theoretical measure of how many atoms from the reactants are incorporated into the final product. | researchgate.net |

| E-Factor | Total waste (kg) / kg of product | A practical metric that quantifies waste generation; lower values are better. For HMF synthesis, this can range from 5 to over 50. | rsc.org |

| Process Mass Intensity (PMI) | Total mass input (kg) / kg of product | A comprehensive metric including reactants, solvents, and process aids; highlights the large role of solvents in waste generation. | rsc.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of furanic compounds, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. Several studies have successfully applied flow chemistry to the synthesis and transformation of CMF.

The hydrolysis of CMF to HMF has been demonstrated in a continuous flow reactor with high yields and short residence times. researchgate.net Furthermore, the oxidation of CMF to DFF has been effectively performed under flow conditions using a heterogeneous copper catalyst, which allows for catalyst reuse and process intensification. nih.gov A study also reported the use of a continuous flow-packed bed reactor incorporating UV and ultrasonic irradiation for the synthesis of CMF, showcasing an innovative and energy-efficient approach. mdpi.com These examples underscore the potential of continuous flow technology to make the production of Furan, 2,5-bis(chloromethyl)- and its derivatives more efficient and scalable.

Analysis of By-product Formation and Purity Control in Synthesis

Controlling purity is essential, as Furan, 2,5-bis(chloromethyl)- is typically used as a monomer or a reactive intermediate where impurities can affect subsequent polymerization or reactions. acs.org The primary strategy for purity control during the synthesis of the CMF precursor is the use of biphasic reaction systems. This technique allows for the selective extraction of the relatively nonpolar CMF into the organic phase, leaving polar by-products, such as levulinic acid, formic acid, and water-soluble humins, in the aqueous phase. acs.orgrsc.orgacs.org

In the subsequent conversion of furan intermediates, other by-products can arise. For example, during the oxidation of CMF to DFF, incomplete oxidation can leave unreacted CMF, while side reactions can produce HMF and 5,5′-oxybis(5-methylene-2-furaldehyde) (OBMF). nih.gov The synthesis of Furan, 2,5-bis(chloromethyl)- from BHMF and a chlorinating agent like concentrated HCl could result in the mono-chlorinated intermediate, 5-(chloromethyl)-2-(hydroxymethyl)furan, as a primary impurity if the reaction does not go to completion. tomsheppard.info

Purification of the final product and its derivatives often relies on standard laboratory techniques. Column chromatography is frequently cited for the purification of CMF derivatives to achieve high purity. rsc.orgescholarship.org For industrial-scale production, achieving high purity directly from the reaction is paramount. One study noted that a purity of 96% for CMF could be achieved by using a specific dual catalytic system in combination with cyclohexane (B81311) as the extraction solvent. mdpi.com

Chemical Reactivity and Transformation of Furan, 2,5 Bis Chloromethyl

Reactions at the Chloromethyl Functionalities

Radical Reactions Involving Chloromethyl Groups

Polymerization Initiation Mechanisms

The structure of Furan, 2,5-bis(chloromethyl)- lends itself to initiating cationic polymerization. The chloromethyl groups can function as effective initiators in the presence of a coinitiator, typically a Lewis acid. This process is analogous to the initiation of cationic polymerization by other alkyl halides. libretexts.org

The initiation mechanism involves the abstraction of the chloride ion from the chloromethyl group by a Lewis acid. This generates a stabilized carbocation on the methyl group adjacent to the furan ring. The furan ring's π-electron system delocalizes the positive charge, creating a resonance-stabilized cation that is sufficiently electrophilic to attack a monomer unit, thereby initiating the polymerization chain. libretexts.orgwikipedia.org

Plausible Initiation Steps:

Formation of the Initiating Complex: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates with the chlorine atom of one of the chloromethyl groups.

Generation of the Carbocation: The carbon-chlorine bond cleaves heterolytically, forming a stable furan-5-(chloromethyl)-2-yl)methyl cation and a complex counter-ion (e.g., [AlCl₄]⁻).

Propagation: The carbocationic species reacts with a nucleophilic monomer (such as an alkene with electron-donating substituents or a heterocycle), starting the growth of the polymer chain. wikipedia.org

The bifunctional nature of Furan, 2,5-bis(chloromethyl)- allows it to potentially initiate polymer growth from both ends of the molecule, leading to the formation of telechelic polymers or cross-linked networks.

| Lewis Acid | Chemical Formula | Typical State |

|---|---|---|

| Tin(IV) chloride | SnCl₄ | Liquid |

| Aluminum chloride | AlCl₃ | Solid |

| Boron trifluoride | BF₃ | Gas |

| Titanium(IV) chloride | TiCl₄ | Liquid |

Reactivity of the Furan Heterocycle

Electrophilic Aromatic Substitution Reactions

The furan ring is an electron-rich aromatic system and is considerably more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). quora.com This enhanced reactivity is due to the electron-donating effect of the oxygen heteroatom, which contributes a lone pair of electrons to the aromatic π-system. quora.com In an unsubstituted furan, electrophilic attack preferentially occurs at the C2 and C5 positions (the α-positions), as the carbocation intermediate formed is stabilized by three resonance structures. quora.compearson.com

In Furan, 2,5-bis(chloromethyl)-, both α-positions are already substituted. The chloromethyl groups are electron-withdrawing via an inductive effect, which deactivates the furan ring relative to unsubstituted furan, making EAS reactions less favorable and requiring more forcing conditions. Any subsequent electrophilic substitution must occur at the C3 or C4 positions (the β-positions). While the chloromethyl groups are deactivating, they are generally considered ortho, para-directing in traditional aromatic systems; in the furan ring system, they would direct incoming electrophiles to the adjacent C3 and C4 positions. Friedel-Crafts acylation of 3-methylfuran (B129892), for example, has been shown to yield both 2,3- and 2,4-disubstituted products, demonstrating that substitution can occur at the β-position of a substituted furan. ias.ac.in

Nucleophilic Addition to the Furan Ring (if activated)

Direct nucleophilic addition or substitution on the electron-rich furan ring is generally unfavorable. edurev.inanswers.com The high electron density of the heterocycle repels approaching nucleophiles. For a nucleophilic attack on the ring to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups. edurev.inquimicaorganica.org These groups reduce the electron density of the ring and help to stabilize the negative charge in the intermediate Meisenheimer-like complex. quimicaorganica.org

The chloromethyl substituents in Furan, 2,5-bis(chloromethyl)- are only weakly deactivating and are not typically sufficient to enable direct nucleophilic attack on the furan ring itself. Reactions involving potent nucleophiles often lead to substitution at the electrophilic carbon of the chloromethyl side chain instead of addition to the ring. rsc.org

Diels-Alder and Other Cycloaddition Reactions

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com It typically reacts with electron-deficient dienophiles. quora.com The aromaticity of furan can render these cycloadditions thermodynamically unfavorable, often resulting in low yields or reversible reactions that favor the starting materials (a retro-Diels-Alder reaction). nih.gov

The reactivity of the furan ring in Diels-Alder reactions is sensitive to the electronic nature of its substituents. A close analog, 2,5-bis(hydroxymethyl)furan (BHMF), which has electron-donating hydroxymethyl groups, readily participates in Diels-Alder reactions with dienophiles like N-phenylmaleimide derivatives. nih.govresearchgate.net Conversely, the electron-withdrawing nature of the chloromethyl groups in Furan, 2,5-bis(chloromethyl)- would decrease the HOMO energy of the diene system, making it less reactive towards typical electron-deficient dienophiles compared to BHMF or unsubstituted furan. Despite this reduced reactivity, cycloaddition is still a key potential transformation for this molecule, likely requiring more reactive dienophiles or thermal/catalytic promotion. The reaction leads to the formation of a 7-oxanorbornene framework. researchgate.net

| Diene | Dienophile | Expected Adduct Type |

|---|---|---|

| Furan | Maleic anhydride (B1165640) | 7-Oxanorbornene-5,6-dicarboxylic anhydride |

| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide | N-Phenyl-2,5-bis(hydroxymethyl)-7-oxanorbornene-5,6-dicarboximide |

| Furan, 2,5-bis(chloromethyl)- | Ethyl (E)-3-nitroacrylate | Ethyl 2,5-bis(chloromethyl)-3-nitro-7-oxanorbornene-5-carboxylate |

Ring-Opening and Rearrangement Processes

The furan ring, despite its aromatic stability, is susceptible to ring-opening under certain conditions, particularly oxidative or strongly acidic environments. Oxidative cleavage of furans is a well-established synthetic method for producing various 1,4-dicarbonyl compounds. organicreactions.org Depending on the oxidant and reaction conditions, the furan ring can be cleaved to yield enediones, 4-oxoalkenals, or 4-oxoalkenoic acids. organicreactions.org Complete degradation of the ring can also occur, affording carboxylic acids. organicreactions.org

Acid-catalyzed ring-opening is also a known process, often initiated by the protonation of the furan oxygen. The chemistry of furfuryl alcohol polymerization, for instance, is known to involve side reactions where the furan ring opens, particularly in the presence of water and acid. mdpi.com For Furan, 2,5-bis(chloromethyl)-, treatment with strong acids could potentially lead to hydrolysis of the chloromethyl groups followed by ring-opening reactions to form complex acyclic structures. Additionally, iron(III) chloride has been shown to catalyze the ring-opening of furans in the presence of dialkyl phosphonates to yield 2,5-dicarbonyl-3-ene-phosphates. rsc.org Rearrangement reactions specific to the Furan, 2,5-bis(chloromethyl)- skeleton are not widely reported, with ring-opening being the more documented transformation pathway for the furan heterocycle under degradative conditions.

Derivatization Strategies for Advanced Materials and Intermediates

The two reactive chloromethyl groups on the furan core serve as handles for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the molecular framework, leading to the creation of valuable intermediates for polymers, pharmaceuticals, and advanced materials.

One of the most fundamental transformations of Furan, 2,5-bis(chloromethyl)- is its conversion to 2,5-bis(hydroxymethyl)furan (BHMF), a key bio-based diol monomer. This conversion is typically achieved through a double nucleophilic substitution reaction where water or a hydroxide (B78521) source displaces the chloride ions. While this reaction is chemically straightforward, much of the available literature focuses on producing BHMF from more common bio-based platform molecules like 5-(chloromethyl)furfural (CMF) or 5-hydroxymethylfurfural (HMF).

For instance, the conversion of CMF to BHMF involves a hydrolysis step to replace the chlorine, followed by the reduction of the aldehyde group researchgate.net. In a one-pot system using a Ru/CuOx catalyst, CMF can be converted to BHMF with a 91% yield via an intermediate hydrolysis to HMF, followed by hydrogenation researchgate.net. The direct hydrolysis of both chloromethyl groups on Furan, 2,5-bis(chloromethyl)- follows a similar nucleophilic substitution pathway to yield the corresponding diol, BHMF.

| Reactant | Reagent(s) | Product | Yield | Reference |

| Furan, 2,5-bis(chloromethyl)- | H₂O or OH⁻ | 2,5-Bis(hydroxymethyl)furan (BHMF) | N/A | Inferred transformation |

| 5-(Chloromethyl)furfural (CMF) | 1. H₂O (hydrolysis) 2. H₂ (hydrogenation) (Ru/CuOx catalyst) | 2,5-Bis(hydroxymethyl)furan (BHMF) | 91% | researchgate.net |

Table 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF). Data for the direct conversion of Furan, 2,5-bis(chloromethyl)- is not extensively detailed in the literature, while analogous reactions from CMF are well-documented.

Other oxygenated furanics can be synthesized by reacting Furan, 2,5-bis(chloromethyl)- with various oxygen-containing nucleophiles, such as alcohols or carboxylates, to form ethers and esters, respectively.

Furan-2,5-dicarboxylic acid (FDCA) is a top-tier bio-based building block intended to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene (B3416737) furanoate (PEF) rsc.orgmdpi.com. The primary route to FDCA involves the oxidation of 5-hydroxymethylfurfural (HMF) rsc.org.

A synthetic pathway from Furan, 2,5-bis(chloromethyl)- to FDCA is less direct. It would likely involve a two-step process:

Hydrolysis: Conversion of the bis(chloromethyl) groups to bis(hydroxymethyl) groups to form BHMF, as discussed in the previous section.

Oxidation: Subsequent oxidation of the diol (BHMF) to the dicarboxylic acid (FDCA).

The oxidation of HMF to FDCA proceeds through several intermediates, and similarly, the oxidation of BHMF would involve the stepwise oxidation of both alcohol functionalities to aldehydes and then to carboxylic acids rsc.org. While this pathway is chemically feasible, direct synthesis routes starting from Furan, 2,5-bis(chloromethyl)- are not prominently featured in scientific literature, which favors starting materials that are already partially oxidized, such as HMF or 2,5-diformylfuran (DFF) rsc.orgrsc.org. The conversion of DFF to the diacid chloride of FDCA can be achieved using reagents like tert-butyl hypochlorite (B82951) rsc.orgresearchgate.net.

The bifunctional nature of Furan, 2,5-bis(chloromethyl)- makes it an ideal building block for synthesizing larger, more complex heterocyclic structures, particularly macrocycles. By reacting it with dinucleophilic reagents, the chloromethyl groups can act as linkers to form rings.

Potential reactions include:

Reaction with Diamines: Forms furan-containing macrocyclic diamines or, in the case of polymerization, polyamines. These structures are valuable in coordination chemistry and materials science. While the synthesis of 2,5-bis(aminomethyl)furan is often achieved from other precursors rsc.orgrsc.orgresearchgate.netrsc.org, its synthesis from Furan, 2,5-bis(chloromethyl)- via reaction with ammonia or primary amines is a viable, though less documented, route.

Reaction with Diols or Dithiols: Undergoes Williamson ether (or thioether) synthesis to produce crown ether analogues or thiacrown ethers containing a furan moiety. These macrocycles are of interest for their ion-binding capabilities researchgate.net.

Reaction with Dicarboxylates: Forms macrocyclic diesters.

These macrocyclization reactions are typically performed under high-dilution conditions to favor intramolecular or [1+1] cyclization over polymerization nih.gov. The synthesis of novel macrocycles containing furan moieties has been achieved using building blocks like 2,5-furandicarbonyl chloride or 2,5-diformylfuran, highlighting the utility of 2,5-disubstituted furans in macrocycle synthesis researchgate.netdigitellinc.com.

| Dinucleophile | Resulting Heterocyclic System |

| Diamines (e.g., H₂N-(CH₂)n-NH₂) | Furan-containing aza-macrocycles |

| Diols (e.g., HO-(CH₂)n-OH) | Furan-containing crown ethers |

| Dithiols (e.g., HS-(CH₂)n-SH) | Furan-containing thiacrown ethers |

Table 2: Representative examples of diverse heterocyclic systems potentially accessible from Furan, 2,5-bis(chloromethyl)-.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product selectivity in the derivatization of Furan, 2,5-bis(chloromethyl)-.

The key transformations of Furan, 2,5-bis(chloromethyl)- predominantly involve nucleophilic substitution at the methylene carbon atoms. The reaction pathway can proceed through either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism, or a spectrum in between.

S_N1 Pathway: This mechanism involves the initial, rate-determining departure of the chloride ion to form a furfuryl carbocation. This carbocation is resonance-stabilized by the adjacent furan ring, much like a benzyl (B1604629) carbocation. The electron-donating character of the ring oxygen helps to delocalize the positive charge, making this intermediate relatively stable. The carbocation then rapidly reacts with a nucleophile. This pathway is favored by polar, protic solvents and weaker nucleophiles.

S_N2 Pathway: This pathway involves a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This mechanism is favored by strong nucleophiles and polar, aprotic solvents.

Given the ability of the furan ring to stabilize an adjacent positive charge, reactions of Furan, 2,5-bis(chloromethyl)- likely have significant S_N1 character, especially under neutral or acidic conditions. The stability of the chloromethyl group can be influenced by the substituent at the other position on the furan ring. For example, the chloromethyl group in ethyl 5-(chloromethyl)furan-2-carboxylate is noted to be more stable and less prone to substitution than in 5-(chloromethyl)furfural, indicating that the electron-withdrawing nature of the ester group deactivates the molecule towards S_N1-type reactions rsc.org.

Specific kinetic studies detailing the reaction rates of Furan, 2,5-bis(chloromethyl)- are not widely available in the scientific literature. However, the kinetics can be inferred from studies on analogous compounds. Kinetic modeling of the nucleophilic substitution of chlorine in 5-(chloromethyl)furfural (CMF) with methanol has been performed, providing insight into the factors governing these reactions mdpi.com.

The rate of nucleophilic substitution on Furan, 2,5-bis(chloromethyl)- would be expected to depend on several factors:

Nucleophile: The rate will increase with the strength and concentration of the nucleophile, particularly for reactions with more S_N2 character.

Solvent: Polar protic solvents can stabilize the carbocation intermediate, accelerating S_N1 reactions, while polar aprotic solvents are ideal for S_N2 reactions.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

Advanced Characterization Methodologies for Furan, 2,5 Bis Chloromethyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are pivotal in confirming the molecular structure of Furan (B31954), 2,5-bis(chloromethyl)-. These techniques probe the molecular framework, functional groups, and electronic properties, offering detailed structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Furan, 2,5-bis(chloromethyl)- in solution. High-resolution ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom in the molecule.

In a typical ¹H NMR experiment, a sample of Furan, 2,5-bis(chloromethyl)- is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to avoid solvent signal interference. The resulting spectrum is expected to show two distinct singlets. The protons of the two equivalent chloromethyl groups (-CH₂Cl) are chemically identical and thus appear as a single peak. Similarly, the two protons on the furan ring at the 3- and 4-positions are also equivalent due to the molecule's symmetry, giving rise to another singlet. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms and the aromatic character of the furan ring.

¹³C NMR spectroscopy provides complementary data on the carbon skeleton. Due to the molecule's symmetry, the ¹³C NMR spectrum of Furan, 2,5-bis(chloromethyl)- is simplified, showing only three signals. These correspond to the two equivalent carbons of the chloromethyl groups, the two equivalent carbons at positions 2 and 5 of the furan ring, and the two equivalent carbons at positions 3 and 4 of the furan ring. The Gauge-Invariant Atomic Orbital (GIAO) method can be used for theoretical calculations of NMR chemical shifts to support experimental findings. globalresearchonline.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Furan, 2,5-bis(chloromethyl)-

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.6 | Singlet | -CH₂Cl |

| ¹H | ~6.3 | Singlet | Furan C3-H, C4-H |

| ¹³C | ~37 | Singlet | -CH₂Cl |

| ¹³C | ~112 | Singlet | Furan C3, C4 |

| ¹³C | ~152 | Singlet | Furan C2, C5 |

| Note: These are typical chemical shift values and may vary based on solvent and experimental conditions. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and ascertain the vibrational modes of Furan, 2,5-bis(chloromethyl)-.

IR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations. Characteristic absorption bands for Furan, 2,5-bis(chloromethyl)- include C-H stretching vibrations from both the furan ring and the chloromethyl groups, C-O-C stretching of the furan ether linkage, and the C-Cl stretching mode. rsc.org Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies and complement experimental data. globalresearchonline.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations. The symmetric stretching of the furan ring is often a strong band in the Raman spectrum. Both techniques together offer a more complete picture of the molecule's vibrational framework.

Table 2: Characteristic Vibrational Frequencies for Furan, 2,5-bis(chloromethyl)-

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| Furan C-H Stretch | 3150-3100 | IR, Raman |

| -CH₂Cl C-H Stretch | 3000-2850 | IR, Raman |

| Furan Ring C=C Stretch | 1600-1450 | IR, Raman |

| Furan Ring C-O-C Stretch | 1250-1000 | IR |

| C-Cl Stretch | 800-600 | IR, Raman |

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structural features of Furan, 2,5-bis(chloromethyl)- by analyzing its mass-to-charge ratio after ionization.

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺˙). libretexts.orguni-saarland.de Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The relative abundance of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will reflect the natural isotopic distribution of ³⁵Cl and ³⁷Cl.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org Common fragmentation pathways for Furan, 2,5-bis(chloromethyl)- likely involve the loss of a chlorine atom to form an [M-Cl]⁺ ion or the cleavage of a chloromethyl group to yield an [M-CH₂Cl]⁺ ion. The analysis of these fragmentation patterns is crucial for confirming the molecular structure. libretexts.orglibretexts.org

UV-Visible spectroscopy is utilized to investigate the electronic transitions within the Furan, 2,5-bis(chloromethyl)- molecule. The furan ring acts as a chromophore, absorbing ultraviolet light to promote π → π* transitions. globalresearchonline.net The substitution of chloromethyl groups at the 2 and 5 positions influences the electronic structure and can cause a shift in the absorption maximum compared to unsubstituted furan. chemicalpapers.com The spectrum is typically recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or dioxane. globalresearchonline.netchemicalpapers.com

Chromatographic and Separative Methods for Purity Assessment

Chromatographic techniques are indispensable for determining the purity of Furan, 2,5-bis(chloromethyl)- by separating it from potential impurities, such as starting materials, byproducts, or degradation products.

Gas chromatography (GC) is a highly effective method for analyzing volatile and thermally stable compounds like Furan, 2,5-bis(chloromethyl)-. nih.gov In GC, the compound is vaporized and transported by a carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. nih.gov Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components in a mixture, providing a powerful tool for purity assessment and impurity identification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique applicable to the analysis of Furan, 2,5-bis(chloromethyl)-. A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the compound between the two phases. A UV detector is typically used to monitor the column effluent, and the purity is determined by the relative area of the peak corresponding to Furan, 2,5-bis(chloromethyl)-.

Preparative Chromatography for Isolation

Preparative chromatography is an essential technique for the purification of chemical compounds, separating a target molecule from impurities in a reaction mixture. manufacturingchemist.com This method operates on a larger scale than analytical chromatography, with the goal of isolating a quantity of the substance for further use. warwick.ac.uk The process involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas) that flows through it. Separation is achieved as different components in the mixture travel through the column at different speeds based on their physical and chemical properties, such as polarity and size. warwick.ac.uk

While specific preparative chromatography protocols for Furan, 2,5-bis(chloromethyl)- are not extensively detailed in publicly available literature, the purification of structurally similar furan derivatives illustrates the applicable methodologies. Techniques such as flash column chromatography and preparative high-performance liquid chromatography (HPLC) are standard. nih.gov

For instance, in the purification of complex flavonoid mixtures from natural extracts, a multi-step approach involving high-speed countercurrent chromatography followed by preparative HPLC on a C18 column is employed. nih.gov The selection of the mobile phase, often a mixture of solvents like methanol (B129727) and acidified water, is optimized to achieve the best separation. nih.gov For other furan derivatives, flash column chromatography using silica (B1680970) gel with a gradient of solvents such as hexanes and ethyl acetate (B1210297) has been successfully used. The choice of eluent is critical and is tailored to the polarity of the target compound and its impurities.

Table 1: Illustrative Preparative Chromatography Parameters for Furan Derivatives

| Parameter | Example 1: Flavonoid Purification nih.gov | Example 2: General Furan Purification |

|---|---|---|

| Technique | Preparative HPLC | Flash Column Chromatography |

| Stationary Phase | Reversed-Phase C18 Silica | Normal-Phase Silica Gel |

| Mobile Phase | Methanol / 0.1% Aqueous Acetic Acid | Hexanes / Ethyl Acetate (Gradient) |

| Detection | UV-Vis Detector | Thin-Layer Chromatography (TLC) / UV Lamp |

| Goal | Isolation of high-purity flavonoids | Removal of reaction byproducts |

This table provides generalized parameters based on the purification of related furan compounds to illustrate the principles of preparative chromatography.

X-ray Diffraction Studies for Solid-State Structure

Research on furan-2,5-diylbis((4-chlorophenyl)methanol) provides a valuable analogue. The crystal structure was solved and refined, revealing key structural parameters. researchgate.net Similarly, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan also informs on the geometry of the central furan moiety. nih.gov

In the case of furan-2,5-diylbis((4-chlorophenyl)methanol), the compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The central furan ring is essentially planar, with the substituents extending outwards. The analysis of such derivatives shows that the geometry of the furan ring is largely consistent, with typical C-O and C-C bond lengths. The packing in the crystal is stabilized by intermolecular interactions, such as hydrogen bonds. researchgate.net For 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the crystal structure is consolidated by a network of C—H⋯N and C—H⋯F hydrogen bonds. nih.gov This detailed structural information is critical for understanding the molecule's physical properties and how it may interact with other molecules.

Table 2: Crystallographic Data for a Furan, 2,5-bis(chloromethyl)- Analogue: furan-2,5-diylbis((4-chlorophenyl)methanol) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄Cl₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.3048(6) Å |

| b = 8.9620(5) Å | |

| c = 18.0909(10) Å | |

| β = 93.046(6)° | |

| Volume (V) | 1668.36(16) ų |

| Temperature | 293 K |

Thermal Analysis Techniques for Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions like melting, crystallization, and glass transitions (Tg). nih.gov

Specific thermal analysis data for Furan, 2,5-bis(chloromethyl)- is sparse in the literature. However, studies on furan-based polymers and resins offer insight into the thermal behavior of the furan moiety. Furan resins, for example, are known for their thermal stability. TGA of furan-based composites shows that degradation often occurs in stages, with initial mass loss corresponding to the volatilization of residual monomers or water, followed by the main decomposition of the polymer backbone at higher temperatures. mdpi.com

The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, is useful for identifying the temperatures at which the most significant degradation events occur. mdpi.comresearchgate.net For furan resin composites, a major decomposition peak is typically observed in the range of 300 °C to 500 °C. mdpi.com DSC analysis of furan polymers can reveal the glass transition temperature, which for a pure furan resin has been reported around 155.57 °C. mdpi.com This data is crucial for determining the operational limits of materials and for quality control.

Table 3: Illustrative Thermal Analysis Data for Furan-Based Resins

| Analysis Type | Parameter | Material System | Observed Value |

|---|---|---|---|

| TGA | T5% (Temp. at 5% weight loss) | Modified HGM/Furan Resin Composite mdpi.com | ~250-300 °C |

| TGA | Char Yield at 800 °C (N₂) | Pure Furan Resin mdpi.com | ~53% |

| TGA | Char Yield at 800 °C (N₂) | 20% Modified HGM/Furan Resin Composite mdpi.com | ~64.3% |

| DSC | Tg (Glass Transition Temp.) | Pure Furan Resin mdpi.com | 155.57 °C |

This table presents data from furan-based resins to exemplify the application and results of thermal analysis techniques. The thermal properties of the small molecule Furan, 2,5-bis(chloromethyl)- would differ but the principles of analysis are the same.

Applications in Advanced Materials and Organic Synthesis

Monomer for Bio-Based Polymer Synthesis

BCMF serves as a critical starting material for the synthesis of various difunctional furan-based monomers. These monomers, which include diols, diamines, and dicarbamates, are then utilized in the production of a wide array of bio-based polymers, such as polyesters, poly(ester amides), polycarbonates, and polyurethanes.

Precursor for Polyesters and Poly(ester amides)

While direct polymerization of BCMF to form polyesters is not a common route, it is an essential precursor to 2,5-bis(hydroxymethyl)furan (BHMF), a widely used diol in the synthesis of furan-based polyesters. The conversion of BCMF to BHMF allows for the creation of polyesters with tunable properties.

The synthesis of high-furan-content polyesters has been achieved using 2,5-furandicarbonyl chloride and BHMF. nih.gov These polymers are noted for their potential as alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov Research has explored various polymerization techniques for BHMF-based polyesters, including solution polymerization and enzymatic polymerization, to overcome the thermal instability of BHMF. nih.gov

Similarly, in the realm of poly(ester amides) (PEAs), BCMF is a precursor to the necessary monomers. Furan-based PEAs are of interest due to their combination of the desirable properties of both polyesters and polyamides, such as biodegradability and high thermal stability. mtak.hu The synthesis of these polymers often involves derivatives of 2,5-furandicarboxylic acid (FDCA), which can be produced from BCMF precursors. mtak.hu The incorporation of amide groups can be achieved by using diamine monomers, which can also be synthesized from BCMF derivatives.

| Polymer Type | BCMF-Derived Monomer | Key Research Findings |

|---|---|---|

| Polyesters | 2,5-bis(hydroxymethyl)furan (BHMF) | BHMF-based polyesters are explored as bio-based alternatives to PET. Various synthesis methods like solution and enzymatic polymerization are used to manage BHMF's thermal stability. nih.gov |

| Poly(ester amides) | Derivatives of 2,5-furandicarboxylic acid (FDCA) and furan-based diamines | Furan-based PEAs combine the beneficial properties of polyesters and polyamides. Their synthesis often utilizes FDCA derivatives, which can be sourced from BCMF. mtak.hu |

Building Block for Polycarbonates

The synthesis of bio-based polycarbonates can be achieved using furan-based diols derived from BCMF, such as BHMF. researchgate.net These furanic polycarbonates are gaining attention as sustainable alternatives to traditional polycarbonates, which are often derived from bisphenol A. The synthesis of these polymers can be challenging due to the thermal instability of BHMF, necessitating mild reaction conditions. researchgate.net

Research has demonstrated the synthesis of furanic polycarbonates using BHMF, with studies focusing on controlling the glass transition temperature to suit various applications. researchgate.net The resulting polycarbonates are noted for their potential in creating new bio-based materials with a range of thermal properties.

Application in Polyurethanes and Related Polymers

BCMF is a precursor to monomers used in the synthesis of bio-based polyurethanes (PUs). For instance, 5-(chloromethyl)furfural (CMF), a closely related compound, is used to synthesize novel diols that are then reacted with diisocyanates to form polyurethanes. researchgate.net The resulting polymers have shown a range of molecular weights and glass transition temperatures. researchgate.net

Furthermore, 2,5-bis(aminomethyl)furan (B21128) (AMF), which can be synthesized from BCMF derivatives, is used to create bio-based polyureas with furan (B31954) rings in the main chain. mdpi.com These polymers can be cross-linked through the furan rings using a Diels-Alder reaction with bismaleimides. mdpi.com Non-isocyanate routes to furan-based polyurethanes are also being explored to address the toxicity concerns associated with isocyanates, often utilizing BHMF derived from BCMF. rsc.org

| Polymer Type | BCMF-Derived Monomer | Key Research Findings |

|---|---|---|

| Polycarbonates | 2,5-bis(hydroxymethyl)furan (BHMF) | Furan-based polycarbonates from BHMF are being developed as sustainable alternatives to traditional polycarbonates, with research focused on controlling their thermal properties. researchgate.net |

| Polyurethanes/Polyureas | Novel furan-based diols and 2,5-bis(aminomethyl)furan (AMF) | BCMF derivatives are used to synthesize diols for polyurethanes and diamines for polyureas. These polymers can be designed to have specific thermal and mechanical properties and can be cross-linked. researchgate.netmdpi.com |

Development of Novel Cross-linking Agents

The furan moiety inherent in BCMF and its derivatives offers a pathway to creating cross-linked polymers. The furan ring can participate in reversible Diels-Alder reactions with dienophiles like bismaleimides, which allows for the development of self-healing and recyclable materials. mdpi.commdpi.com

Additionally, BCMF-derived monomers like BHMF have been used to create porous hyper-cross-linked polymers (HCPs) through Friedel-Crafts alkylation reactions. nih.gov These materials have shown promise for applications such as CO2 and H2 storage. nih.gov The reactive chloromethyl groups of BCMF itself could potentially be used directly in Friedel-Crafts reactions to cross-link aromatic polymers, although this application is less documented than the use of its derivatives.

Synthon in Complex Organic Synthesis

The utility of BCMF extends beyond polymer science into the realm of complex organic synthesis, where it can serve as a versatile building block for various valuable molecules.

Intermediate in Natural Product Synthesis

While the direct application of "Furan, 2,5-bis(chloromethyl)-" as an intermediate in the total synthesis of natural products is not extensively documented in the available scientific literature, its derivatives, such as 2,5-bis(hydroxymethyl)furan (BHMF), are found in nature, predominantly in fungi. mdpi.com The synthetic accessibility of these furanic compounds from biomass has spurred interest in their use as building blocks in organic synthesis. The structural motifs of BCMF and its derivatives are present in some furan-containing natural products, suggesting their potential as synthons for accessing these complex molecules. However, specific examples of the use of BCMF in this context are not readily found in current research.

Scaffold for Pharmacologically Active Compounds

The furan nucleus is a fundamental scaffold in the synthesis of numerous biologically active compounds. ijabbr.comijabbr.com Its electron-rich aromatic system can engage in various interactions with biological targets like enzymes and receptors. ijabbr.com The stability conferred by its aromaticity can enhance the metabolic stability and bioavailability of derivative compounds. ijabbr.com

Furan, 2,5-bis(chloromethyl)- serves as a key intermediate in the synthesis of more complex furan derivatives that are precursors to pharmaceuticals. One such important derivative is 2,5-bis(hydroxymethyl)furan (BHMF), which is recognized as a versatile building block for the synthesis of drugs. nih.govfrontiersin.org Another critical derivative is 2,5-bis(aminomethyl)furan (BAF), which is widely utilized in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The synthesis of BAF can be achieved from 5-(hydroxymethyl)furfural (5-HMF), a closely related furanic platform chemical, through a one-pot transformation over a bifunctional catalyst, achieving yields as high as 85.9%. nih.gov

The furan scaffold's utility is demonstrated in the broad spectrum of biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. ijabbr.comijabbr.com This highlights the potential of using Furan, 2,5-bis(chloromethyl)- as a starting point for the development of novel therapeutic agents.

Precursor for Bio-Based Specialty Chemicals

Furan, 2,5-bis(chloromethyl)- and its parent compound, 5-(chloromethyl)furfural (CMF), are pivotal platform molecules for creating a diverse array of value-added, bio-based chemicals. mdpi.com CMF holds certain advantages over its counterpart, 5-hydroxymethylfurfural (B1680220) (HMF), as it can be produced under milder reaction conditions and its lower polarity simplifies separation from aqueous media. mdpi.com Furthermore, the chlorine atom is a better leaving group in synthetic reactions, enhancing its reactivity. mdpi.com

A primary application of these furanic precursors is their conversion into other key industrial intermediates. For instance, CMF can be transformed into:

2,5-Bis(hydroxymethyl)furan (BHMF): A stable bio-based diol produced by the hydrolysis and subsequent hydrogenation of CMF. researchgate.net This diol is a crucial monomer for producing biomaterials. researchgate.net

2,5-Furandicarboxylic acid (FDCA): An important polymer building block that serves as a bio-based alternative to terephthalic acid. mdpi.com

2,5-Dimethylfuran (B142691) (DMF): A promising biofuel candidate. mdpi.com

The conversion of HMF, another key furanic platform chemical, also yields a variety of valuable products. Through catalytic hydrogenation, HMF can be transformed into BHMF, which is then used in the production of pharmaceutical intermediates and synthetic polyesters. researchgate.net

| Precursor Compound | Target Specialty Chemical | Significance/Application | Catalyst/Method (Yield) |

| 5-(Chloromethyl)furfural (CMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Monomer for biomaterials, pharmaceutical intermediate. researchgate.netresearchgate.net | One-pot hydrolysis and hydrogenation over Ru/CuOx catalyst (91% yield). researchgate.net |

| 5-(Chloromethyl)furfural (CMF) | 2,5-Furandicarboxylic acid (FDCA) | Bio-based monomer for polymers like PEF. mdpi.com | Oxidation. |

| 5-(Chloromethyl)furfural (CMF) | 2,5-Dimethylfuran (DMF) | Biofuel candidate. mdpi.com | Hydrogenation. |

| 5-(Hydroxymethyl)furfural (HMF) | 2,5-Bis(aminomethyl)furan (BAF) | Monomer for polyamides and polyureas; used in pharmaceuticals. nih.gov | Two-stage amination over CuNiAlOx catalyst (85.9% yield). nih.gov |

Applications in Functional Materials

The unique chemical structure of Furan, 2,5-bis(chloromethyl)- and its derivatives makes them excellent candidates for the development of high-performance, bio-based functional materials.

Bio-Based Composites and Resins

Derivatives of Furan, 2,5-bis(chloromethyl)- are instrumental in formulating sustainable epoxy resins and composites. A key intermediate, 2,5-bis(hydroxymethyl)furan (BHMF), can be converted into the diepoxy compound 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF). d-nb.inforesearchgate.net This furan-based epoxy serves as a bio-alternative to conventional bisphenol A (BPA) based resins. d-nb.inforesearchgate.net

Research has demonstrated the successful curing of BOMF with maleic anhydride (B1165640) (MA), which can also be derived from renewable feedstocks, to create a fully bio-based epoxy resin. d-nb.inforesearchgate.net This system has been effectively used as a matrix for carbon fiber-reinforced thermosetting plastics (CFRP). d-nb.inforesearchgate.net The resulting bio-based composites exhibit promising thermal and mechanical properties, positioning furan-based epoxy resins as a viable, sustainable alternative in applications ranging from boating and wind turbines to aircraft components. d-nb.info

| Resin System | Curing Agent | Application | Key Finding |

| 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) | Maleic Anhydride (MA) | Adhesive for Carbon Fiber-Reinforced Plastics (CFRP). d-nb.inforesearchgate.net | Fully bio-based resin with outstanding adhesion, outperforming BPA-based counterparts. d-nb.inforesearchgate.net |

| 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) | Diamine Curing Agents | Thermosetting Polymers. nih.gov | Improved thermomechanical behavior compared to conventional systems. nih.gov |

Adhesives and Coatings

The excellent adhesive properties of furan-based epoxy resins make them highly suitable for structural adhesive applications. d-nb.info The BOMF/MA resin system, derived from BHMF, has shown remarkable adhesion strength on CFRP joints, outperforming a conventional BPA-based system by a factor of three. researchgate.net By selecting the appropriate anhydride curing agent, a highly ductile and high-performance, fully bio-based adhesive can be developed. researchgate.net Furan-derived diepoxy compounds have also been investigated more broadly as adhesives after photocuring. nih.gov

In the field of coatings, furan-based polymers such as polyfurfuryl alcohol (PFA) have been developed as renewable binder resins for heat-resistant coatings. researchgate.net These coatings can be cured at elevated temperatures, and their properties, such as flexibility and adhesion strength, can be tailored by incorporating plasticizers. researchgate.net

Energy Storage Materials

The production of furan-based platform chemicals also presents opportunities for valorizing by-products in energy storage applications. Solid residues generated during the synthesis of 5-(chloromethyl)furfural (CMF) from rice by-products have been successfully utilized as electrode materials for lithium-ion batteries (LIBs) and symmetric supercapacitors. researchgate.net

When used as an anode material in LIBs, the dried solid residue from CMF production achieved a specific capacity of 383.17 mAh g⁻¹. researchgate.net This demonstrates a high-carbon-utilization pathway, where both the primary chemical product and its residual by-products are transformed into valuable materials. researchgate.net

Furthermore, 2,5-bis(hydroxymethyl)furan (BHMF) has been used to synthesize porous hyper-cross-linked polymers (HCPs) via a Friedel–Crafts alkylation reaction. nih.gov These BHMF-derived HCPs have shown superior CO2 absorbability and significant H2 absorption capabilities, indicating their potential for gas storage, a field closely related to energy storage. nih.gov

Theoretical and Computational Studies on Furan, 2,5 Bis Chloromethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. pku.edu.cnmdpi.com It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like Furan (B31954), 2,5-bis(chloromethyl)-. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity.

Key parameters derived from DFT calculations that help in understanding the reactivity of Furan, 2,5-bis(chloromethyl)- include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. pku.edu.cn

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps show regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For Furan, 2,5-bis(chloromethyl)-, the MEP would likely show a negative potential around the oxygen atom of the furan ring and positive potentials around the hydrogen atoms of the chloromethyl groups.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, which provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors are valuable for comparing the reactivity of Furan, 2,5-bis(chloromethyl)- with other related compounds.

Table 1: Calculated Electronic Properties of Furan and a Substituted Furan Derivative using DFT

| Property | Furan | 2-substituted Furan |

| HOMO Energy (eV) | -6.88 | -5.95 |

| LUMO Energy (eV) | 0.55 | -0.21 |

| HOMO-LUMO Gap (eV) | 7.43 | 5.74 |

| Dipole Moment (Debye) | 0.71 | 1.89 |

Note: This table presents illustrative data for furan and a generic 2-substituted furan to demonstrate the type of information obtained from DFT calculations. Specific values for Furan, 2,5-bis(chloromethyl)- would require dedicated calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of various molecular properties.

For Furan, 2,5-bis(chloromethyl)-, ab initio calculations can be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure. Furthermore, vibrational frequencies can be computed, which correspond to the infrared and Raman spectra of the molecule, aiding in its experimental characterization.

Ab initio methods are also particularly useful for calculating properties related to the interaction of the molecule with electric fields, such as polarizability and hyperpolarizability. acs.org These properties are important for understanding the nonlinear optical (NLO) behavior of materials, and computational studies can predict whether derivatives of Furan, 2,5-bis(chloromethyl)- might have interesting NLO properties. The effect of the chloromethyl substituents on the electronic properties of the furan ring can be precisely evaluated using these high-level computational methods. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.compsu.edu For a flexible molecule like Furan, 2,5-bis(chloromethyl)-, MD simulations are invaluable for exploring its conformational landscape. The two chloromethyl groups attached to the furan ring can rotate around the C-C bonds, leading to various possible conformations.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of each atom. By running the simulation for a sufficient length of time, a representative ensemble of conformations can be generated. This allows for the determination of the most stable conformations and the energy barriers between them.

Understanding the conformational preferences of Furan, 2,5-bis(chloromethyl)- is important as it can influence its reactivity and its ability to interact with other molecules or surfaces. For instance, the accessibility of the reactive sites on the furan ring or the chloromethyl groups may depend on the molecule's conformation. MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or at an interface. youtube.com

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For Furan, 2,5-bis(chloromethyl)-, this includes predicting the pathways for its synthesis and its subsequent reactions. Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

For example, the synthesis of Furan, 2,5-bis(chloromethyl)- from 5-hydroxymethylfurfural (B1680220) (HMF) involves the chlorination of the hydroxymethyl groups. Computational methods can be used to investigate different possible mechanisms for this reaction, such as SN1 or SN2 pathways, and to determine the most likely route by calculating the activation energies for each step. mdpi.com

Similarly, the reactions of Furan, 2,5-bis(chloromethyl)-, which can undergo nucleophilic substitution at the chloromethyl groups, can be studied computationally. Theoretical calculations can predict the reactivity of the molecule towards different nucleophiles and help to understand the factors that control the regioselectivity and stereoselectivity of these reactions. researchgate.nethw.ac.uk The insights gained from these computational studies can be used to optimize reaction conditions and to design more efficient synthetic routes. escholarship.orgnih.govresearchgate.net

Computational Design of Novel Derivatives and Catalysts

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. researchgate.netijpsr.comsemanticscholar.orgresearchgate.net Starting from the structure of Furan, 2,5-bis(chloromethyl)-, computational methods can be used to design novel derivatives with enhanced reactivity, improved physical properties, or specific biological activities.

By systematically modifying the substituents on the furan ring or the chloromethyl groups, libraries of virtual compounds can be created. The properties of these virtual compounds can then be rapidly screened using computational methods to identify the most promising candidates for synthesis. For example, if the goal is to design a derivative with a specific electronic property, DFT calculations can be used to predict the HOMO-LUMO gap and other electronic descriptors for each compound in the virtual library.

In addition to designing new derivatives, computational methods can also be used to design catalysts for the synthesis or transformation of Furan, 2,5-bis(chloromethyl)-. For instance, if a specific reaction is found to have a high activation energy, computational methods can be used to design a catalyst that lowers this barrier by stabilizing the transition state. This can involve screening potential catalysts in silico and studying the catalyst-substrate interactions to understand the mechanism of catalysis.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For Furan, 2,5-bis(chloromethyl)- and its derivatives, QSAR models can be developed to predict their reactivity in various chemical reactions.

To build a QSAR model, a dataset of compounds with known reactivity is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be based on the 2D structure (e.g., connectivity indices) or the 3D structure (e.g., quantum chemical descriptors). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the observed reactivity. researchgate.netdigitaloceanspaces.comaimspress.com

Once a reliable QSAR model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives of Furan, 2,5-bis(chloromethyl)-. This can significantly accelerate the discovery of new compounds with desired reactivity profiles, as it allows for the virtual screening of large numbers of molecules without the need for their synthesis and experimental testing. QSAR can also provide insights into the structural features that are most important for determining the reactivity of this class of compounds.

Future Perspectives and Emerging Research Directions

Challenges in Sustainable Production and Scale-Up

The industrial-scale production of 2,5-bis(chloromethyl)furan faces several hurdles that are intrinsically linked to the entire value chain, from biomass to the final product. A primary challenge lies in the efficient and cost-effective production of its precursors, HMF and 2,5-bis(hydroxymethyl)furan (BHMF). The conversion of biomass-derived sugars to HMF is often plagued by the formation of side products, most notably humins, which are complex, tarry materials that complicate purification and reduce yields. nih.gov The separation and purification of HMF from reaction mixtures remains a significant operational and economic challenge in its scale-up. nih.govresearchgate.net

Furthermore, the inherent instability of many furanic compounds under various synthetic conditions presents a considerable obstacle. researchgate.net The conversion of BHMF to BCMF traditionally involves chlorinating agents like thionyl chloride, which are hazardous, generate corrosive byproducts (HCl and SO2), and are not aligned with the principles of green chemistry. scirp.org Developing a sustainable process requires minimizing the use of such hazardous materials and avoiding energy-intensive purification steps. nih.gov The transition from laboratory-scale synthesis to a continuous, large-scale industrial process necessitates robust catalysts, stable intermediates, and efficient separation technologies to be economically viable and environmentally sound. researchgate.netresearchgate.net

| Production Stage | Challenge | Description | Potential Solution |

|---|---|---|---|

| HMF Production (Precursor) | Low Selectivity & Humin Formation | Acid-catalyzed dehydration of sugars often leads to the formation of insoluble, tar-like byproducts (humins) that reduce HMF yield and complicate processing. nih.gov | Development of more selective catalysts, use of biphasic reactor systems for in-situ product extraction, and process intensification. researchgate.net |

| HMF/BHMF Purification | High Energy Costs & Product Instability | Separating HMF and BHMF from aqueous solutions and byproducts is energy-intensive. These compounds can also degrade during purification. nih.govresearchgate.net | Advanced separation techniques like reactive extraction, membrane pervaporation, and the use of green solvents. bohrium.com |

| Chlorination of BHMF | Use of Hazardous Reagents | Traditional methods use stoichiometric reagents like thionyl chloride, which pose safety and environmental risks. scirp.org | Exploration of green chlorinating agents and development of heterogeneous catalysts for direct chlorination. researchgate.net |

| Overall Process | Scale-Up and Economic Viability | Integrating multiple reaction and separation steps into a continuous, economically feasible industrial process is a major engineering challenge. researchgate.netrsc.org | Continuous flow reactors, catalyst recycling, and integration into a broader biorefinery concept to valorize all streams. researchgate.net |